molecular formula C2Br2Cl2 B12736097 1,1-Dibromo-2,2-dichloroethene CAS No. 94808-55-6

1,1-Dibromo-2,2-dichloroethene

Cat. No.: B12736097
CAS No.: 94808-55-6
M. Wt: 254.73 g/mol
InChI Key: KMIZRKBFFQIMJX-UHFFFAOYSA-N
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Description

1,1-Dibromo-2,2-dichloroethene is a halogenated organic compound with the molecular formula C2H2Br2Cl2 It is characterized by the presence of two bromine atoms and two chlorine atoms attached to a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2,2-dichloroethene can be synthesized through the halogenation of ethene derivatives. One common method involves the reaction of ethene with bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure selective halogenation.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phase transfer catalysts to enhance the reaction efficiency. The process may include the use of solvents such as methylene chloride or chloroform to facilitate the extraction and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibromo-2,2-dichloroethene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: It can be oxidized to form more complex halogenated compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield compounds like 1,1-dichloro-2-iodoethene, while reduction may produce 1,1-dibromoethene .

Scientific Research Applications

1,1-Dibromo-2,2-dichloroethene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of halogenated drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,1-dibromo-2,2-dichloroethene exerts its effects involves the interaction of its halogen atoms with molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

    1,2-Dibromo-1,1-dichloroethane: Similar in structure but differs in the position of halogen atoms.

    1,1-Dibromo-2,2-dichloroethane: Another closely related compound with different halogenation patterns.

    1,2-Dichloroethene: Lacks bromine atoms but shares the double bond and chlorine atoms.

Uniqueness: 1,1-Dibromo-2,2-dichloroethene is unique due to its specific arrangement of bromine and chlorine atoms, which imparts distinct chemical reactivity and properties. This makes it valuable for specific applications where selective halogenation is required .

Properties

IUPAC Name

1,1-dibromo-2,2-dichloroethene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2Cl2/c3-1(4)2(5)6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIZRKBFFQIMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Br)Br)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90537471
Record name 1,1-Dibromo-2,2-dichloroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116604-05-8, 94808-55-6
Record name 1,1-Dibromo-2,2-dichloroethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116604058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dibromo-2,2-dichloroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIBROMO-2,2-DICHLOROETHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS6PAR9SAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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